molecular formula C13H20BrN3O2 B8500569 (R)-tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

(R)-tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B8500569
M. Wt: 330.22 g/mol
InChI Key: HMLOVTCREDBBMH-LLVKDONJSA-N
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Description

(R)-tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H20BrN3O2 and its molecular weight is 330.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20BrN3O2

Molecular Weight

330.22 g/mol

IUPAC Name

tert-butyl (3R)-3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-6-4-5-11(9-16)17-8-10(14)7-15-17/h7-8,11H,4-6,9H2,1-3H3/t11-/m1/s1

InChI Key

HMLOVTCREDBBMH-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)N2C=C(C=N2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromopyrazole (2.94 g, 20 mmol) dissolved in DMF (20 mL) was cooled to 0° C., sodium hydride (900 mg, 22.5 mmol) was added portion-wise over 1 h. After warmed to room temperature and stirred for 1 h, tert-butyl 3-(methylsulfonyloxy)-piperidine-1-carboxylate (5.03 g, 20 mmol) was added, and the reaction mixture was heated at 100° C. overnight. The reaction mixture was quenched with saturated NH4Cl, and extracted with EtOAc. The organic layer was washed with H2O, brine, dried and concentrated. Crude mixture was column purified with mixture of EtOAc and hexane to give tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.97 g) as white solid.
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

DIAD (1.18 ml, 6.0 ml) was added dropwise to a solution of 4-bromopyrazole (0.74 g, 5.0 mmol), 3-hydroxy-1-tert-butoxycarbonylpiperidine (1.00 g, 5.0 mmol) and triphenylphosphine (1.57 g, 6.0 mmol) in THF (50 ml) at 0° C. The mixture was allowed to warm to room temperature and stirred overnight. The reaction was partitioned between water and ethyl acetate. The organic fractions were washed with water and brine, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by column chromatography (50% EtOAc/Petrol) to give the product (1.46 g). MS: [M+H]+=332.
Name
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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